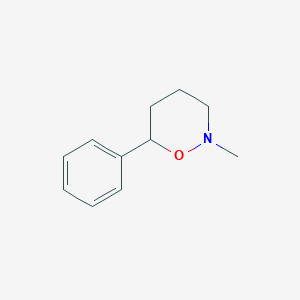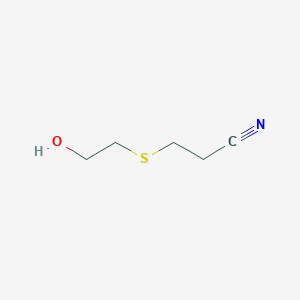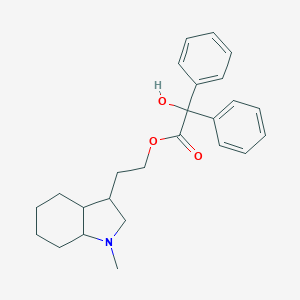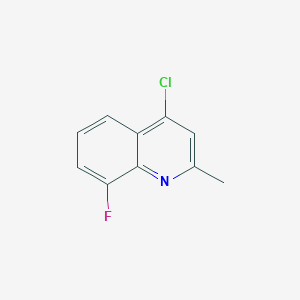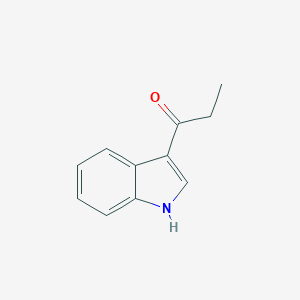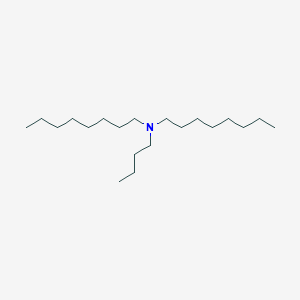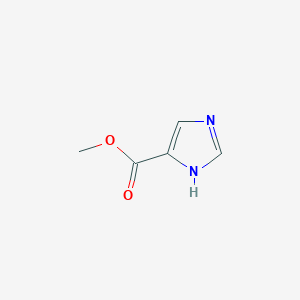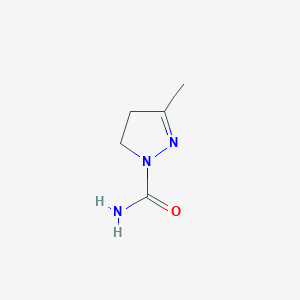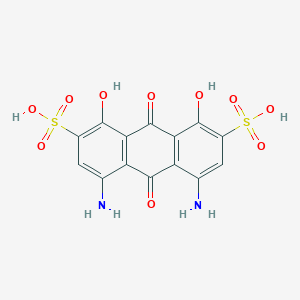
4,5-Diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid (commonly known as Alizarin Red S or ARS) is a synthetic dye that has been widely used in scientific research for over a century. It is a water-soluble compound that belongs to the anthraquinone family of dyes. ARS has been used in various fields of research, including biochemistry, cell biology, and histology, due to its ability to selectively stain calcium deposits in tissues.
科学的研究の応用
ARS has been widely used in scientific research due to its ability to selectively stain calcium deposits in tissues. It has been used in various fields of research, including biochemistry, cell biology, and histology. ARS has been used to study bone formation, osteoporosis, and calcification of tissues. It has also been used to study the effects of calcium on cell signaling pathways and the role of calcium in various physiological processes.
作用機序
ARS selectively stains calcium deposits in tissues by forming a complex with calcium ions. The dye binds to calcium ions in the tissue, producing a red color that can be visualized under a microscope. The mechanism of action of ARS is based on the ability of the dye to form a chelate complex with calcium ions, which results in a shift in the absorption spectrum of the dye.
生化学的および生理学的効果
ARS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of alkaline phosphatase, an enzyme involved in bone formation. ARS has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. In addition, ARS has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
ARS has several advantages for lab experiments. It is a relatively inexpensive dye that is easy to use and produces consistent results. ARS staining is also compatible with a variety of fixation methods and can be used to stain both frozen and paraffin-embedded tissue sections. However, there are also some limitations to the use of ARS. The dye has a relatively low sensitivity and specificity for calcium deposits, and it can also stain other substances, such as collagen and elastin.
将来の方向性
There are several future directions for research on ARS. One area of research is the development of new methods for the detection of calcium deposits in tissues. Another area of research is the development of new applications for ARS, such as the detection of calcium deposits in living cells and tissues. Additionally, there is a need for further research on the biochemical and physiological effects of ARS, particularly in the context of its potential use as a therapeutic agent for the treatment of various diseases.
合成法
ARS can be synthesized through a multi-step process that involves the reaction of anthracene with nitric acid to produce 1,5-dinitroanthracene, which is then reduced to 1,5-diaminoanthracene. The resulting compound is then reacted with sulfuric acid and sodium nitrite to produce ARS.
特性
CAS番号 |
17418-72-3 |
|---|---|
製品名 |
4,5-Diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid |
分子式 |
C14H10N2O10S2 |
分子量 |
430.4 g/mol |
IUPAC名 |
4,5-diamino-1,8-dihydroxy-9,10-dioxoanthracene-2,7-disulfonic acid |
InChI |
InChI=1S/C14H10N2O10S2/c15-3-1-5(27(21,22)23)11(17)9-7(3)13(19)8-4(16)2-6(28(24,25)26)12(18)10(8)14(9)20/h1-2,17-18H,15-16H2,(H,21,22,23)(H,24,25,26) |
InChIキー |
WKMGHKXPMKHFLG-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)O)N)N |
正規SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)O)N)N |
その他のCAS番号 |
17418-72-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




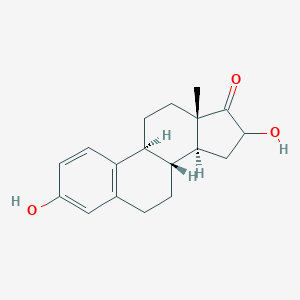

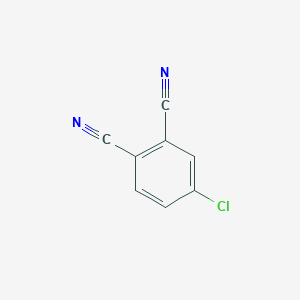
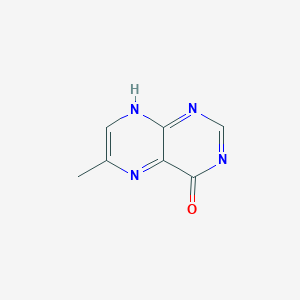
![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)
